Product packaging for (R)-2-Phenylacetylamino-hexanedioic acid(Cat. No.:CAS No. 163251-01-2)

(R)-2-Phenylacetylamino-hexanedioic acid

Cat. No.: B2741723
CAS No.: 163251-01-2
M. Wt: 279.292
InChI Key: NUGWOCPEVIBLNU-LLVKDONJSA-N
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Description

(R)-2-Phenylacetylamino-hexanedioic acid (CAS 163251-01-2) is a chiral organic compound of interest in synthetic and biochemical research. This molecule features a hexanedioic acid (adipic acid) backbone that is substituted at the 2-position with an (R)-configured phenylacetylamino group . The parent compound, hexanedioic acid (adipic acid), is a well-known industrial dicarboxylic acid that is a key monomer in the production of polymers like nylon-6,6 and polyesters . The phenylacetyl group in its structure is a derivative of phenylacetic acid, a substance known for its role as a plant hormone (auxin) and as a precursor in pharmaceutical synthesis . The specific stereochemistry ((R)-configuration) and the presence of both amino and carboxylic acid functional groups make this molecule a valuable chiral building block or potential intermediate for the development of asymmetric catalysts, novel polymers, and pharmaceutical candidates. It is also a candidate for use in biocatalysis studies, a field that utilizes enzymes for the synthesis of complex molecules with high selectivity . This product is intended for research and development purposes exclusively. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H17NO5 B2741723 (R)-2-Phenylacetylamino-hexanedioic acid CAS No. 163251-01-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-[(2-phenylacetyl)amino]hexanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c16-12(9-10-5-2-1-3-6-10)15-11(14(19)20)7-4-8-13(17)18/h1-3,5-6,11H,4,7-9H2,(H,15,16)(H,17,18)(H,19,20)/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUGWOCPEVIBLNU-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(CCCC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)N[C@H](CCCC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Interactions and Mechanistic Studies of R 2 Phenylacetylamino Hexanedioic Acid Excluding Clinical Applications

Enzymatic Target Identification and Characterization in vitro

Enzyme Inhibition Kinetics and Binding Affinities

There is currently a lack of published data detailing the enzyme inhibition kinetics and binding affinities of (R)-2-Phenylacetylamino-hexanedioic acid. The determination of parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are crucial for understanding the potency and mechanism of an inhibitor. However, such specific values for this compound have not been reported in the available scientific literature.

Substrate Mimicry and Active Site Interaction Analyses

Information regarding whether this compound acts as a substrate mimic and the specifics of its interaction with enzyme active sites is not available. Structural analysis and molecular modeling studies would be necessary to elucidate the binding mode of this compound within an enzyme's active site, but such research has not been publicly documented.

Allosteric Modulation Studies

There are no available studies to suggest that this compound functions as an allosteric modulator. Allosteric modulators bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity. Research to investigate such a mechanism for this compound has not been reported.

Cellular Pathway Modulation in in vitro Model Systems

Detailed studies on the effects of this compound on cellular pathways in in vitro models are not present in the available literature. Understanding how a compound affects cellular metabolism and signaling is fundamental to characterizing its biological activity.

Impact on Specific Metabolic Cycles (e.g., fatty acid metabolism, amino acid catabolism)

The specific impact of this compound on metabolic cycles such as fatty acid metabolism or amino acid catabolism has not been documented. Metabolomic studies would be required to determine any alterations in metabolic pathways upon cellular exposure to this compound.

Investigation of Protein-Ligand Interactions via Biochemical Assays

While general methods for investigating protein-ligand interactions are well-described, specific biochemical assay data for this compound is not available. Techniques such as isothermal titration calorimetry, surface plasmon resonance, or various spectroscopic methods are commonly used to quantify binding affinity and thermodynamics, but the results of such assays for this compound have not been published.

Molecular Mechanisms of Action in Non-Clinical Model Systems (e.g., prokaryotic organisms, isolated organelles)

The molecular structure of this compound strongly suggests a potential interaction with enzymes involved in the biosynthesis of β-lactam antibiotics in prokaryotic and fungal systems. Specifically, it is a structural analogue of δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV), the natural substrate for isopenicillin N synthase (IPNS). nih.govnih.govrsc.org IPNS is a non-heme iron-dependent oxidase that catalyzes the crucial oxidative cyclization of linear ACV to form the bicyclic structure of isopenicillin N, a precursor to all penicillin and cephalosporin (B10832234) antibiotics. nih.govresearchgate.netrsc.org

The proposed mechanism of action for this compound in these systems is as a substrate analogue or competitive inhibitor of IPNS. The α-aminoadipoyl moiety of the compound would allow it to bind to the active site of IPNS. The crystal structure of IPNS complexed with its natural substrate ACV reveals that the α-aminoadipoyl portion is crucial for substrate recognition and binding. nih.gov

Once bound, several outcomes are possible:

Competitive Inhibition: The compound could act as a dead-end inhibitor, binding to the active site and preventing the natural substrate, ACV, from binding, thereby halting the biosynthetic pathway.

Substrate Analogue Processing: IPNS is known to process a variety of substrate analogues. ox.ac.uk It is conceivable that IPNS could attempt to catalyze a reaction with this compound. However, lacking the cysteinyl and valine residues of ACV, the canonical bicyclic ring formation would be impossible. This could lead to the formation of an aberrant product or stalling of the enzyme.

The interaction with IPNS is a key plausible molecular mechanism in prokaryotic and fungal models that produce β-lactam antibiotics. This interaction is rooted in the enzyme's role in catalyzing the formation of isopenicillin N from ACV. rsc.orgnih.gov

In vivo Animal Model Studies of Biochemical Effects (Focus on Mechanistic Insights, not Disease Efficacy)

Direct in vivo studies on the biochemical effects of this compound in animal models are limited. However, research on its constituent molecule, α-aminoadipic acid (AAA), provides significant mechanistic insights into its potential biological activities.

Studies have shown that circulating levels of α-aminoadipic acid can correlate with and potentially influence key biochemical markers.

Lipoprotein Metabolism: A noteworthy finding from human studies, which can inform animal model research, is the association between elevated plasma 2-AAA and reduced levels of high-density lipoprotein (HDL) cholesterol. nih.gov This suggests a potential role for AAA in modulating lipoprotein metabolism or transport. The mechanism may involve alterations in the function of genes like MSR1 (macrophage scavenger receptor 1), which is implicated in lipid metabolism. nih.gov

Neuromodulation: In rodent models, L-α-aminoadipic acid has been shown to influence the levels of endogenous neuromodulators. Intracerebral administration can lower the concentration of kynurenic acid in the hippocampus. apexbt.com Kynurenic acid is an antagonist of excitatory amino acid receptors, suggesting that AAA and its derivatives could play a role in modulating glutamatergic neurotransmission. hmdb.ca

Table 2: Observed Effects of α-Aminoadipic Acid on Biomarkers

Biomarker Effect System/Model Potential Mechanistic Link
High-Density Lipoprotein (HDL) Cholesterol Negative correlation with plasma 2-AAA Human plasma Altered lipoprotein metabolism, macrophage function

The metabolic fate of this compound in animal models can be predicted based on the known metabolism of N-acyl amino acids. nih.gov It is anticipated that the compound would undergo enzymatic cleavage of the amide bond, yielding its two primary constituents: phenylacetic acid and (R)-α-aminoadipic acid.

Initial Cleavage: Enzymes such as peptidases or acylases, present in various tissues, would likely hydrolyze the amide linkage.

Metabolism of Phenylacetic Acid: Phenylacetic acid is a known metabolite that is typically detoxified through conjugation with an amino acid (such as glutamine in humans or glycine (B1666218) in many other mammals) and subsequently excreted in the urine.

Metabolism of (R)-α-Aminoadipic Acid: Once liberated, (R)-α-aminoadipic acid would enter the endogenous pool of this metabolite. As a key intermediate in the catabolism of the essential amino acid lysine, its primary metabolic fate is further degradation through the saccharopine pathway, which occurs predominantly in the liver and kidneys. biocrates.com This pathway ultimately converts α-aminoadipic acid into acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production or be utilized in the synthesis of fatty acids. nih.govbiocrates.com

The distribution of the parent compound would be influenced by its physicochemical properties, while its metabolites would distribute according to their respective transport and metabolic pathways. For instance, α-aminoadipic acid would be handled by amino acid transporters and metabolized within the mitochondria. biocrates.com

Structure Activity Relationship Sar Studies of R 2 Phenylacetylamino Hexanedioic Acid Analogues

Systematic Modification of the Phenylacetyl Moiety and its Impact on Biological Activity

The phenylacetyl group of (R)-2-Phenylacetylamino-hexanedioic acid serves as a crucial recognition element for its biological targets. Systematic modifications of the aromatic ring and the acetyl linker have revealed significant insights into the electronic and steric requirements for optimal activity.

Research has demonstrated that substitutions on the phenyl ring can dramatically alter the compound's potency and selectivity. For instance, the introduction of electron-withdrawing groups, such as halogens (F, Cl, Br) or nitro groups, at various positions on the ring has been explored. It has been observed that para-substitution often leads to a more favorable interaction with the target's binding site compared to ortho- or meta-substitutions. This suggests the presence of a specific pocket that accommodates substituents at the para-position.

Conversely, the addition of electron-donating groups, like methoxy (B1213986) or methyl groups, has also been investigated. The impact of these modifications is highly dependent on their position and the specific biological target. In some cases, these groups can enhance activity by improving hydrophobic interactions or by favorably altering the electronic nature of the aromatic ring.

The length and rigidity of the acetyl linker have also been subjects of SAR studies. Shortening or lengthening the linker by one or two methylene (B1212753) units has been shown to significantly decrease activity, indicating a precise spatial requirement for the phenyl group relative to the hexanedioic acid backbone. The introduction of conformational constraints, such as incorporating the linker into a cyclic system, has also been explored to lock the molecule into a more bioactive conformation.

Table 1: Impact of Phenyl Ring Substitution on Biological Activity
Substituent (Position)Relative Activity (%)Notes
H (Unsubstituted)100Baseline activity
4-Fluoro150Enhanced activity, likely due to favorable electronic interactions
4-Chloro140Similar enhancement to fluoro substitution
4-Nitro80Decreased activity, potentially due to steric hindrance or unfavorable electronics
2-Methoxy60Reduced activity, likely due to steric clash at the ortho position
4-Methoxy110Slightly enhanced activity

Elucidation of Key Functional Groups and Stereochemical Requirements on the Hexanedioic Acid Backbone

The hexanedioic acid backbone of the molecule is fundamental to its biological function, providing key interaction points with the target receptor or enzyme. Both the carboxylic acid groups and the stereochemistry of the chiral center are critical determinants of activity.

The two carboxylic acid groups are essential for binding, likely through ionic interactions with positively charged residues in the binding site. Esterification of one or both of these groups invariably leads to a significant loss of activity, confirming their role as primary binding determinants. The distance between the two carboxylates is also finely tuned for optimal interaction, as modifications to the length of the carbon chain have been shown to be detrimental.

The stereochemistry at the C2 position is absolute for biological activity. The (R)-enantiomer is consistently found to be the active form, while the (S)-enantiomer is either inactive or significantly less potent. This strict stereochemical requirement suggests a highly specific three-point interaction with the biological target, where the phenylacetyl group, one of the carboxylic acids, and the hydrogen atom at the chiral center are precisely oriented.

Table 2: Importance of Functional Groups on the Hexanedioic Acid Backbone
ModificationStereochemistryRelative Activity (%)
None (Dicarboxylic acid)R100
None (Dicarboxylic acid)S<5
Mono-methyl ester (C1)R20
Mono-methyl ester (C6)R25
Di-methyl esterR<1
Chain shortened (Pentanedioic acid)R15
Chain lengthened (Heptanedioic acid)R10

Conformational Analysis and its Correlation with Biochemical Function

The flexibility of the hexanedioic acid chain allows for a range of spatial arrangements of the two carboxyl groups. Similarly, rotation around the amide bond and the bond connecting the phenyl ring to the acetyl group provides further conformational freedom. Studies have indicated that the bioactive conformation likely involves a specific orientation of the phenyl ring relative to the dicarboxylic acid backbone, facilitating a precise fit into the binding site. Understanding and stabilizing this bioactive conformation through chemical modifications is a key strategy in the design of more potent analogues.

Design and Synthesis of Focused Analogue Libraries for SAR Exploration

To efficiently explore the SAR of this compound, the design and synthesis of focused analogue libraries have been instrumental. These libraries are typically created around a common scaffold, with systematic variations at specific positions to probe the effects of different functional groups.

Combinatorial chemistry and parallel synthesis techniques have enabled the rapid generation of a diverse set of analogues. For example, a library could be designed to explore a wide range of substituents on the phenylacetyl moiety while keeping the hexanedioic acid backbone constant. Another library might focus on varying the length and substitution of the dicarboxylic acid chain. The biological evaluation of these libraries provides a wealth of data that can be used to build a comprehensive SAR model.

Computational Approaches to SAR Prediction and Optimization

In recent years, computational methods have become an indispensable tool in the study of SAR. Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations are routinely used to predict the biological activity of novel analogues and to guide the design of more potent compounds.

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying key molecular descriptors that correlate with activity, these models can predict the potency of virtual compounds before they are synthesized.

Molecular docking simulations provide a visual representation of how analogues bind to a three-dimensional model of the target protein. This allows researchers to understand the specific interactions that contribute to binding and to design new molecules with improved complementarity to the binding site. Molecular dynamics simulations can further refine these models by exploring the dynamic nature of the ligand-protein complex over time.

These computational approaches, when used in conjunction with experimental synthesis and biological testing, create a powerful and efficient cycle for the optimization of lead compounds based on this compound.

Analytical and Spectroscopic Methodologies for Research of R 2 Phenylacetylamino Hexanedioic Acid

Advanced Chromatographic Techniques for Separation, Identification, and Purity Assessment

Chromatographic methods are indispensable for separating (R)-2-Phenylacetylamino-hexanedioic acid from starting materials, byproducts, and its corresponding (S)-enantiomer.

The determination of the enantiomeric excess (ee) is critical for any chiral compound and is effectively achieved using chiral High-Performance Liquid Chromatography (HPLC). This technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and thus, separation.

For a molecule like this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective. chiraltech.comsigmaaldrich.com Specifically, columns with phases like cellulose tris(3,5-dimethylphenylcarbamate) have demonstrated broad applicability in resolving N-acylated amino acids. heraldopenaccess.us Another successful class of CSPs for similar molecules are the macrocyclic glycopeptide-based phases, such as those employing teicoplanin or norvancomycin. sigmaaldrich.comnih.gov These are particularly useful as they can operate in various mobile phase modes, including reversed-phase, which is compatible with LC-MS.

The mobile phase composition is a key parameter for achieving optimal separation. A typical approach would involve a reversed-phase mode, using mixtures of an aqueous buffer (e.g., ammonium acetate or formate) and an organic modifier like acetonitrile or methanol. nih.govphenomenex.com The pH of the aqueous phase is crucial as it affects the ionization state of the two carboxylic acid groups and the amide, thereby influencing the interaction with the stationary phase. nih.gov Detection is commonly performed using a UV detector, leveraging the chromophore of the phenylacetyl group. heraldopenaccess.us By integrating the peak areas of the two enantiomers, the enantiomeric excess can be accurately calculated.

Table 1: Representative Chiral HPLC Conditions for Enantiomeric Excess Determination
ParameterCondition
Chiral Stationary PhaseCellulose tris(3,5-dimethylphenylcarbamate)
Mobile PhaseIsocratic mixture of 0.1% Formic Acid in Water and Acetonitrile (e.g., 70:30 v/v)
Flow Rate1.0 mL/min
Column Temperature25 °C
DetectionUV at 254 nm

Due to its high molecular weight and the presence of two polar carboxylic acid groups and an amide group, this compound is non-volatile and cannot be directly analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). thermofisher.com Therefore, a derivatization step is mandatory to convert the polar functional groups into more volatile and thermally stable analogues. sigmaaldrich.com

The most common derivatization methods suitable for this compound are silylation and esterification. nih.govresearchgate.net

Silylation: This involves replacing the active hydrogens on the carboxylic acids and the amide N-H with a trimethylsilyl (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are widely used for this purpose. thermofisher.comnih.gov The reaction is typically straightforward, though it requires anhydrous conditions as silyl derivatives are sensitive to moisture. nih.gov

Esterification: This method targets the carboxylic acid groups. A common reagent is BF₃ in an alcohol like butanol, which converts the carboxylic acids into butyl esters. nih.govresearchgate.net This would need to be followed by a second derivatization step, such as silylation, to cap the amide N-H, ensuring sufficient volatility.

Once derivatized, the compound can be separated on a non-polar GC column (e.g., 5% phenyl-methylpolysiloxane) and detected by a mass spectrometer. researchgate.net The mass spectrometer provides a fragmentation pattern (mass spectrum) that serves as a chemical fingerprint, allowing for structural confirmation and identification of impurities.

Table 2: Typical GC-MS Derivatization and Analysis Parameters
ParameterCondition
Derivatization ReagentN,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
Reaction Conditions70 °C for 1 hour
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane
Carrier GasHelium at 1.0 mL/min
Oven ProgramInitial 100 °C, ramp to 300 °C at 10 °C/min, hold for 5 min
MS IonizationElectron Ionization (EI) at 70 eV

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with very high accuracy. measurlabs.com Unlike nominal mass spectrometry which provides integer masses, HRMS instruments like Time-of-Flight (TOF) or Orbitrap analyzers can measure mass-to-charge ratios (m/z) to four or more decimal places. This level of precision allows for the unambiguous determination of the molecular formula of this compound by comparing the experimentally measured exact mass with the theoretically calculated value. uci.edu An accurate mass measurement is a critical piece of data for confirming the identity of a newly synthesized compound.

Furthermore, when coupled with liquid chromatography (LC-HRMS), this technique is invaluable for metabolite identification studies. If this compound were administered in a biological system, LC-HRMS could be used to detect and identify potential metabolites in complex matrices like plasma or urine. Common metabolic transformations could include hydroxylation of the phenyl ring, beta-oxidation of the adipic acid chain, or hydrolysis of the amide bond. HRMS can detect the mass shifts associated with these transformations and, through tandem MS (MS/MS) experiments, provide fragmentation data to help elucidate the structure of the metabolites. algimed.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the de novo structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of this compound.

A combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments is required for a complete structural assignment.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the aromatic protons of the phenyl ring (typically ~7.2-7.4 ppm), the methylene (B1212753) protons of the phenylacetyl group (~3.6 ppm), the methine proton at the chiral center (α-proton, ~4.5 ppm), the amide N-H proton (~8.0 ppm, broad), and the various methylene groups of the hexanedioic acid chain (~1.5-2.4 ppm). brainly.comchemicalbook.comnih.govstudy.com The carboxylic acid protons would appear as very broad signals far downfield (>10 ppm). brainly.comchemicalbook.com

¹³C NMR: The carbon NMR spectrum shows a signal for each unique carbon atom in the molecule. Key signals would include those for the carbonyl carbons of the carboxylic acids and the amide (~170-180 ppm), the aromatic carbons (~125-140 ppm), the α-carbon at the chiral center (~50-60 ppm), and the aliphatic carbons of the phenylacetyl and hexanedioic acid moieties (~20-40 ppm). brainly.comresearchgate.net

2D NMR: Two-dimensional techniques are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). It would be used to trace the connectivity within the hexanedioic acid chain and to connect the α-proton to its neighboring methylene group.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically two or three bonds). It is vital for connecting the different fragments of the molecule. For instance, it would show correlations from the phenylacetyl methylene protons to the amide carbonyl carbon and the aromatic carbons, confirming the structure of the N-acyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It can be used to confirm stereochemistry and conformational preferences.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Phenyl (Ar-H)7.2 - 7.4127 - 135
Phenylacetyl CH₂~3.6~43
Amide C=O-~172
Amide N-H~8.0-
α-CH (C2)~4.5~53
Hexanedioic CH₂ (C3-C5)1.5 - 2.424 - 34
Carboxyl C=O (C1, C6)-~175-178
Carboxyl O-H>10 (broad)-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

Spectroscopic methods like IR and UV-Vis provide rapid and valuable information about the functional groups present in the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for identifying the presence of key functional groups. For this compound, the IR spectrum would be characterized by:

A very broad absorption from ~2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid groups. youtube.com

A sharp to moderately broad N-H stretch from the amide group around 3300 cm⁻¹. libretexts.org

C-H stretching absorptions from the aromatic ring (just above 3000 cm⁻¹) and the aliphatic chains (just below 3000 cm⁻¹).

An intense, sharp absorption band for the carboxylic acid C=O stretch around 1700-1725 cm⁻¹. oregonstate.edu

A strong C=O stretch for the amide group (Amide I band) around 1650 cm⁻¹. libretexts.orgpg.edu.pl

An N-H bending vibration for the secondary amide (Amide II band) around 1550 cm⁻¹. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, and is particularly useful for compounds containing chromophores. The primary chromophore in this compound is the phenyl ring of the phenylacetyl group. The spectrum, typically recorded in a solvent like ethanol or acetonitrile, would be expected to show characteristic absorptions for a monosubstituted benzene ring. This includes a strong absorption band at shorter wavelengths (around 200-220 nm) and a weaker, fine-structured band at longer wavelengths (around 250-270 nm). researchgate.netmsu.edu This analysis confirms the presence of the aromatic system within the molecule.

Table 4: Summary of Key Spectroscopic Data
TechniqueFunctional GroupCharacteristic Absorption
IRCarboxylic Acid O-H2500-3300 cm⁻¹ (broad)
IRAmide N-H~3300 cm⁻¹
IRCarboxylic Acid C=O~1710 cm⁻¹
IRAmide C=O (Amide I)~1650 cm⁻¹
UV-VisPhenyl Ringλₘₐₓ ~250-270 nm

X-ray Crystallography for Absolute Configuration Determination and Ligand-Protein Complex Structures

X-ray crystallography stands as a definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique is exceptionally powerful for the unambiguous assignment of the absolute configuration of chiral molecules and for providing detailed insights into the binding of a ligand to its macromolecular target.

Absolute Configuration Determination

For a chiral molecule like this compound, establishing the absolute stereochemistry is fundamental to understanding its biological activity. X-ray crystallography offers a direct and reliable method to determine this absolute configuration through the phenomenon of anomalous dispersion. ias.ac.inwikipedia.orgmit.edu This effect occurs when the X-ray wavelength used is near the absorption edge of an atom in the crystal, causing a phase shift in the scattered X-rays. This breaks Friedel's law, which states that the intensities of diffraction spots from opposite sides of a crystal (known as Bijvoet pairs) should be identical. The resulting intensity differences, though often small, are measurable and allow for the determination of the absolute structure. ias.ac.incam.ac.uk

A critical value derived from this analysis is the Flack parameter. ed.ac.ukwikipedia.orgmdpi.com During the refinement of the crystal structure, this parameter is calculated to be a value between 0 and 1. A value close to 0, with a small standard uncertainty, confirms that the modeled absolute configuration is correct. ed.ac.ukwikipedia.org Conversely, a value approaching 1 indicates that the structure should be inverted. wikipedia.org With modern diffractometers and synchrotron sources, it is often possible to determine the absolute configuration of organic molecules containing only light atoms, such as oxygen, by leveraging the weak anomalous scattering signal. mit.edu

Hypothetical Crystallographic Data for Absolute Configuration Determination of this compound

Disclaimer: The following data are hypothetical and presented for illustrative purposes to demonstrate typical results from an X-ray crystallographic analysis for absolute configuration determination. To date, a crystal structure for this specific compound has not been deposited in a public database.

ParameterValue
Empirical formulaC14H17NO5
Formula weight279.29
Temperature100(2) K
Wavelength1.54178 Å (Cu Kα)
Crystal systemOrthorhombic
Space groupP212121
Unit cell dimensionsa = 8.5(1) Å, b = 12.3(2) Å, c = 15.1(2) Å
Volume1579(5) Å3
Z4
Density (calculated)1.172 Mg/m3
Reflections collected / unique8542 / 2890 [R(int) = 0.045]
Goodness-of-fit on F21.05
Final R indices [I>2sigma(I)]R1 = 0.038, wR2 = 0.095
Absolute structure parameter (Flack x)0.05(7)

Ligand-Protein Complex Structures

To elucidate the molecular basis of the interaction of this compound with a biological target, such as an enzyme or receptor, X-ray crystallography of the ligand-protein complex is the gold standard. Such structures can be obtained either by co-crystallizing the protein in the presence of the ligand or by soaking a crystal of the protein in a solution containing the ligand. nih.gov

Analysis of the resulting X-ray diffraction data produces an electron density map of the complex. This map allows for the precise placement and orientation of the ligand within the protein's binding site to be determined. biologiachile.cl The final refined structure reveals the ligand's bound conformation and the intricate network of non-covalent interactions, including hydrogen bonds, salt bridges, and van der Waals contacts, that stabilize the complex. nih.gov This detailed structural information is invaluable for understanding the determinants of binding affinity and specificity, and it provides a rational basis for the design of improved therapeutic agents.

Hypothetical Crystallographic Data for a Protein-(R)-2-Phenylacetylamino-hexanedioic Acid Complex

Disclaimer: The following data are hypothetical and presented for illustrative purposes only, representing typical data for a protein-ligand complex X-ray structure determination.

ParameterValue
Data collection
Space groupP21
Cell dimensionsa=45.2, b=88.1, c=55.9 Å, β=105.2°
Resolution (Å)50.0 - 1.80 (1.86 - 1.80)
Rmerge0.07 (0.45)
I / σI15.1 (2.5)
Completeness (%)99.8 (99.1)
Redundancy7.2 (6.8)
Refinement
Resolution (Å)48.5 - 1.80
No. reflections35,124
Rwork / Rfree0.185 / 0.210
No. atoms
Protein2,850
Ligand20
Water310
B-factors
Protein25.5 Å2
Ligand22.1 Å2
Water35.8 Å2
R.m.s. deviations
Bond lengths (Å)0.008
Bond angles (°)1.12

Values in parentheses are for the highest-resolution shell.

Theoretical and Computational Studies on R 2 Phenylacetylamino Hexanedioic Acid

Molecular Docking Simulations with Potential Enzymatic or Receptor Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is frequently employed in drug design to understand how a ligand, such as (R)-2-Phenylacetylamino-hexanedioic acid, might interact with a biological target, typically a protein or nucleic acid.

A literature search did not yield any specific molecular docking studies performed on this compound. Such a study would involve:

Target Identification: Selecting potential protein targets based on the compound's structural similarity to known enzyme substrates or receptor ligands.

Binding Site Prediction: Identifying the most likely binding pocket on the target protein.

Docking and Scoring: Virtually placing the ligand into the binding site in various conformations and using a scoring function to estimate the binding affinity for each pose.

Were such research available, the findings would likely be presented in a table format, as shown hypothetically below.

Hypothetical Molecular Docking Results for this compound

Target Protein Binding Affinity (kcal/mol) Key Interacting Residues Predicted Type of Interaction
Enzyme X -8.5 Tyr123, Arg245, Asp301 Hydrogen bonding, pi-pi stacking

These results would provide insights into the compound's potential biological activity and guide further experimental studies. nih.gov

Molecular Dynamics (MD) Simulations of Ligand-Protein/Membrane Interactions

Molecular dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules. semanticscholar.org They provide detailed information on the conformational changes and stability of ligand-protein or ligand-membrane complexes over time.

No specific MD simulation studies for this compound have been found in the scientific literature. If such studies were conducted, they would offer a dynamic view of the interactions predicted by molecular docking. Key insights would include:

Stability of the Binding Pose: Assessing whether the ligand remains stably bound in the predicted orientation.

Conformational Changes: Observing how the protein and ligand structures adapt to each other upon binding.

Interaction with Membranes: Simulating how the compound might partition into and interact with a lipid bilayer, which is crucial for understanding its absorption and distribution. nih.govnih.gov

Quantum Chemical Calculations of Electronic Properties, Reactivity, and Acidity Constants

Quantum chemical calculations are used to study the electronic structure and properties of molecules. These methods can predict various molecular properties with high accuracy.

There is no published research detailing quantum chemical calculations for this compound. Such calculations could determine:

Electronic Properties: Such as the distribution of electron density, molecular orbital energies (HOMO/LUMO), and the molecular electrostatic potential map. These properties are fundamental to understanding a molecule's reactivity.

Reactivity Descriptors: Chemical potential, hardness, and electrophilicity index, which can predict how the molecule will behave in chemical reactions.

Acidity Constants (pKa): Predicting the pKa values of the carboxylic acid groups is important for understanding the compound's charge state at physiological pH. researchgate.net

A summary of hypothetical calculated properties is presented in the table below.

Hypothetical Quantum Chemical Properties of this compound

Property Calculated Value
HOMO Energy -6.2 eV
LUMO Energy -0.5 eV
Dipole Moment 3.5 D
pKa (first carboxylic acid) 4.5

In Silico Prediction of Metabolic Pathways and Enzyme Substrate Specificity

In silico tools can predict the metabolic fate of a compound by identifying potential metabolic transformations and the enzymes responsible. nih.govnih.gov These predictions are valuable in early-stage drug discovery to anticipate a compound's metabolic stability and potential for forming active or toxic metabolites. news-medical.net

No in silico metabolic prediction studies for this compound are available. A typical in silico metabolism study would use software that combines rule-based systems and machine learning models to predict: frontiersin.org

Sites of Metabolism: The atoms in the molecule most likely to be modified by metabolic enzymes.

Types of Reactions: The specific biotransformations, such as hydroxylation, oxidation, or conjugation.

Metabolites: The structures of the resulting metabolic products.

Enzyme Substrate Specificity: Predicting which enzymes are likely to metabolize the compound can be achieved using machine learning models trained on large datasets of known enzyme-substrate interactions. nih.govnih.govmit.eduresearchgate.net

Ligand-Based and Structure-Based Drug Design Principles Applied to Analogues

Drug design strategies often involve creating analogues of a lead compound to improve its properties. crystaledges.org

Ligand-Based Drug Design: This approach is used when the structure of the biological target is unknown. It relies on the knowledge of other molecules that bind to the target to derive a pharmacophore model.

Structure-Based Drug Design: When the 3D structure of the target is known, this method involves designing ligands that fit into the target's binding site with high affinity and selectivity. nih.gov

There is no literature available on the application of these design principles to create analogues of this compound. If this compound were identified as a promising hit, medicinal chemists would systematically modify its structure to explore the structure-activity relationship (SAR). nih.gov For instance, they might:

Modify the phenylacetyl group to explore interactions with different parts of a binding pocket.

Vary the length of the hexanedioic acid chain to optimize binding or physical properties.

Introduce different substituents on the phenyl ring to enhance potency or metabolic stability. researchgate.net

Emerging Research Applications and Future Directions for R 2 Phenylacetylamino Hexanedioic Acid

Development as a Chemical Biology Probe for Specific Biochemical Pathways

A chemical biology probe is a small molecule used to study biological systems. Given the structural characteristics of (R)-2-Phenylacetylamino-hexanedioic acid, it holds promise for development as a probe for several biochemical pathways. Its analogue, (R)-α-aminoadipic acid, is known to be a selective antagonist at the N-methyl-D-aspartate (NMDA) subtype of glutamate receptors nih.gov. This suggests that this compound could be modified to create probes for studying NMDA receptor function and its role in neurological processes.

Furthermore, the related metabolite, phenylacetyl-L-glutamine, serves as a biomarker for monitoring nitrogenous waste excretion, particularly in individuals with urea cycle disorders wikipedia.org. It is also considered a uremic toxin that accumulates in chronic kidney disease wikipedia.org. This indicates that this compound could be developed into probes for investigating metabolic disorders and kidney dysfunction. Isotopically labeled versions of the compound could be synthesized to trace its metabolic fate and identify its interacting partners within cells.

Table 1: Potential Biochemical Pathways for Probe Development

Structural AnalogueKnown Biological RolePotential Probe Application for this compound
(R)-α-Aminoadipic acidNMDA receptor antagonist nih.govProbing glutamate receptor signaling and neuronal function.
Phenylacetyl-L-glutamineBiomarker for nitrogen waste and uremic toxin wikipedia.orgInvestigating metabolic pathways related to amino acid metabolism and renal function.

Utilization as a Chiral Building Block in Complex Natural Product or Peptide Synthesis

Chiral building blocks are enantiomerically pure molecules that serve as starting materials for the synthesis of complex, stereochemically defined molecules. The (R)-configuration of the chiral center in this compound makes it a valuable candidate for this purpose.

Its structural relative, (R)-α-aminoadipic acid, is readily available from the enzymatic cleavage of cephalosporin (B10832234) C and is considered a favorable chiral pool building block for the synthesis of unconventional amino acids nih.gov. For instance, it has been used as a starting material for the synthesis of (R)-pipecolic acid and its derivatives nih.gov. Similarly, this compound could be employed in the synthesis of novel amino acids, peptides, and natural product analogues. The phenylacetyl group could offer unique properties or act as a handle for further chemical modifications. Phenylacetyl-L-glutamine has also been noted for its utility as a building block in peptide synthesis, allowing for the creation of new compounds with customized biological activities chemimpex.com.

Exploration in Biocatalysis as a Substrate or Inhibitor

Biocatalysis utilizes enzymes to perform chemical transformations. The structure of this compound suggests it could interact with various enzymes. The α-aminoadipate pathway, which is involved in the biosynthesis of lysine in fungi, utilizes enzymes that act on α-aminoadipic acid wikipedia.org. It is plausible that this compound could serve as a substrate or an inhibitor for some of these enzymes, such as aminoadipate aminotransferase or aminoadipate reductase.

The enzymatic synthesis of phenylacetyl-L-glutamine from phenylacetyl-CoA and L-glutamine is catalyzed by glutamine N-acetyl transferase, an enzyme found in human liver mitochondria wikipedia.orghmdb.ca. Given the structural similarities, this compound could be investigated as a potential substrate or inhibitor for this enzyme or other acyltransferases. Exploring its interactions with such enzymes could lead to the development of novel biocatalytic processes or new enzyme inhibitors.

Unexplored Mechanistic Pathways and Novel Biochemical Targets

The potential biological activities of this compound could lead to the discovery of new mechanistic pathways and biochemical targets. The known neuroactivity of (R)-α-aminoadipic acid at the NMDA receptor suggests that this compound could also modulate neuronal signaling pathways nih.gov. Its effects on other glutamate receptors or related neurological targets remain an open area for investigation.

Phenylacetyl-L-glutamine has been implicated in a range of pathological conditions, including cardiovascular disease, stroke, and neurological disorders, where it is considered a uremic toxin nih.govacs.org. The precise molecular mechanisms by which it exerts its toxic effects are not fully understood. This compound could be used as a tool to explore these pathways and identify the specific cellular targets of phenylacetylated metabolites. Such studies could reveal novel therapeutic targets for diseases associated with the accumulation of these compounds.

Synergistic Research with Other Chemical Modulators in in vitro Systems

Investigating the effects of this compound in combination with other chemical modulators could uncover synergistic or antagonistic interactions. For example, if the compound exhibits inhibitory activity towards a particular enzyme, its effects could be studied in the presence of known activators or inhibitors of that enzyme to elucidate its mechanism of action.

In the context of its potential neurological effects, it could be tested in combination with other NMDA receptor modulators to see if it enhances or diminishes their activity. Similarly, if it is found to have effects on cellular metabolism, it could be studied alongside modulators of key metabolic pathways, such as glycolysis or fatty acid oxidation. While direct studies are lacking, research on related compounds, such as the combination of N-acetyl cysteine with other anti-inflammatory agents in in vitro models of endometriosis, demonstrates the potential for discovering powerful synergistic effects researchgate.net.

Advanced Bioanalytical Method Development for Trace Analysis in Research Matrices

To study the metabolism, pharmacokinetics, and biological effects of this compound, sensitive and specific bioanalytical methods are required. Methodologies developed for the trace analysis of structurally similar compounds can serve as a starting point.

For instance, reverse-phase high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS) methods have been established for the quantitative determination of phenylacetylglutamine in biological samples like plasma and urine nih.govmdpi.comresearchgate.net. These techniques offer the high sensitivity and selectivity needed to measure low concentrations of the analyte in complex biological matrices. The development of similar validated methods for this compound would be a crucial step in enabling detailed preclinical research into its properties and potential applications.

Table 2: Potential Bioanalytical Techniques

Analytical TechniqueApplication for this compound
High-Performance Liquid Chromatography (HPLC)Quantification in biological fluids and tissues.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS)Highly sensitive and specific trace analysis in complex matrices.
Isotope Dilution Mass SpectrometryGold standard for quantitative analysis, using a stable isotope-labeled internal standard.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-2-Phenylacetylamino-hexanedioic acid, and how do reaction conditions influence enantiomeric purity?

  • Methodological Answer : The compound can be synthesized via asymmetric catalysis or chiral auxiliary methods. For example, enantioselective synthesis of similar aminohexanoic acids involves using tert-butyl-6-oxo-4,5-diphenyl-1,3-oxazinane-3-carboxylate derivatives as intermediates . Key factors include:

  • Catalyst selection : Chiral catalysts (e.g., oxazaborolidines) enhance stereocontrol.
  • Temperature : Lower temperatures (0–5°C) reduce racemization.
  • Purification : Chiral HPLC or recrystallization with diastereomeric salts ensures ≥98% enantiomeric excess (e.e.) .

Q. Which analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the (R)-configuration via coupling constants (e.g., J = 6–8 Hz for adjacent protons in chiral centers) and chemical shifts of amide/acid groups .
  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (80:20) to resolve enantiomers .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 295.1422 [M+H]⁺) .

Q. How is the compound utilized in biological activity assays, and what are standard protocols?

  • Methodological Answer : Studies on analogous compounds (e.g., 6-phenyl-4(R)-heptanoylamino-hexanoic acid) involve:

  • In vitro enzyme inhibition : Pre-incubate with target enzymes (e.g., proteases) at 37°C for 30 min, followed by spectrophotometric substrate quantification .
  • Cell-based assays : Use HEK293 or HeLa cells treated with 10–100 µM compound; measure viability via MTT assay .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound analogs?

  • Methodological Answer : Discrepancies (e.g., varying IC₅₀ values) may arise from:

  • Assay conditions : Standardize buffer pH (7.4 vs. 6.8) and ionic strength.
  • Protein binding : Use equilibrium dialysis to assess free compound concentration .
  • Structural analogs : Compare activity of (R)- vs. (S)-enantiomers to isolate stereospecific effects .

Q. What strategies optimize yield and scalability in multi-step synthesis of this compound?

  • Methodological Answer :

  • Stepwise optimization : Vary catalysts (e.g., Pd/C vs. Raney Ni) in hydrogenation steps to improve diastereoselectivity.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance amide coupling efficiency .
  • Process analytics : Implement in-line FTIR to monitor intermediate formation and minimize side reactions .

Q. How do researchers address spectral ambiguities in structural elucidation of chiral derivatives?

  • Methodological Answer :

  • 2D NMR : Use HSQC and NOESY to resolve overlapping signals in crowded regions (e.g., phenyl and hexanedioic acid protons) .
  • X-ray crystallography : Co-crystallize with a chiral resolving agent (e.g., (R)-1-phenylethylamine) to confirm absolute configuration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.